2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Overview
Description
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C10H9BrF2N2O2 and a molecular weight of 307.09 g/mol. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoropyrrolidinyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the reaction of 2-bromo-4-nitroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is utilized in several scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the difluoropyrrolidinyl group can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene can be compared with other similar compounds, such as:
- 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
- 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
These compounds share similar structural features but differ in the position of the bromine and nitro groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(1-2-9(8)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDMRQFFRUTUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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